molecular formula C16H11ClN4O2 B12315366 3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B12315366
M. Wt: 326.74 g/mol
InChI Key: JJFLKWZLSDRZGB-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 3-[3-(4-Chlorophenyl)-1-(2-Cyanoethyl)-1H-Pyrazol-4-yl]-2-Cyanoprop-2-Enoic Acid

This compound (molecular formula: C₁₆H₁₁ClN₄O₂; molecular weight: 326.74 g/mol) is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 3, a 2-cyanoethyl chain at position 1, and a 2-cyanoacrylic acid moiety at position 4. The pyrazole ring’s electron-rich nitrogen atoms facilitate hydrogen bonding and π-π stacking interactions, while the chlorophenyl and cyano groups enhance lipophilicity and metabolic stability. The conjugated enoic acid group introduces acidity (pKₐ ≈ 3–4) and enables salt formation under physiological conditions, influencing solubility and bioavailability.

Key structural attributes include:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms, enabling coordination to metal ions or hydrogen bond donors.
  • 4-Chlorophenyl group : A hydrophobic substituent that enhances membrane permeability and target affinity.
  • 2-Cyanoethyl chain : A flexible spacer that modulates steric bulk and electronic effects.
  • 2-Cyanoacrylic acid : A conjugated system that stabilizes the molecule’s planar conformation and participates in resonance interactions.

Historical Context and Discovery

The compound emerged from advances in pyrazole chemistry during the early 21st century, particularly in the design of allosteric modulators for G protein-coupled receptors (GPCRs). Its synthesis builds on methodologies developed for pyrazol-4-yl-pyridine derivatives, where cyclocondensation of β-keto esters with hydrazines forms the pyrazole core. Patent literature from 2010–2015 describes optimized routes using cyanoacetate esters and triethylorthoformate to achieve high-purity intermediates. The specific derivative discussed here was first cataloged by Enamine (CAS: 1006442-26-7) and later characterized by Ambeed (CAS: 1006493-14-6), with discrepancies in registry numbers likely arising from isomeric or salt forms.

Early pharmacological studies focused on its analogs’ ability to modulate muscarinic M₄ receptors. For instance, pyrazol-4-yl-pyridines demonstrated pK~B~ values of 6.3–6.5 in radioligand binding assays, indicating strong allosteric site affinity. Subsequent functional assays revealed ago-PAM activity, where compounds potentiate acetylcholine responses while exhibiting intrinsic agonist effects.

Rationale for Academic Investigation

Academic interest in this compound stems from three key factors:

  • Structural Versatility : The modular architecture allows systematic exploration of substituent effects on receptor binding and signaling. For example, replacing the 4-chlorophenyl group with other aryl halides alters logαβ~ACh~ values, reflecting changes in cooperativity with endogenous ligands.
  • Therapeutic Potential : As a PAM for GPCRs, it offers a pathway to treat neurological disorders (e.g., Alzheimer’s disease, schizophrenia) by enhancing cholinergic signaling without receptor overactivation.
  • Synthetic Tractability : The compound’s synthesis employs scalable, cost-effective methods, such as alkylation of pyrazole intermediates with 2-cyanoethyl bromide, achieving yields >70% under mild conditions.

Properties

Molecular Formula

C16H11ClN4O2

Molecular Weight

326.74 g/mol

IUPAC Name

(E)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C16H11ClN4O2/c17-14-4-2-11(3-5-14)15-13(8-12(9-19)16(22)23)10-21(20-15)7-1-6-18/h2-5,8,10H,1,7H2,(H,22,23)/b12-8+

InChI Key

JJFLKWZLSDRZGB-XYOKQWHBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Reactants : 4-Chlorophenyl-substituted diketone + hydrazine hydrate
  • Solvent : Ethanol or acetic acid
  • Temperature : 80–100°C
  • Catalyst : HCl or H₂SO₄
  • Yield : 60–75%

A critical modification involves introducing the 2-cyanoethyl group at the N1 position of the pyrazole. This is achieved via alkylation using acrylonitrile in the presence of a base (e.g., K₂CO₃) at 50–60°C. Competing side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction time.

Functionalization of the Pyrazole Core

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl group is typically introduced via Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated pyrazole intermediate. For instance, 4-bromo-1H-pyrazole reacts with 4-chlorophenylboronic acid under palladium catalysis:

Condition Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃
Solvent DME/H₂O (4:1)
Temperature 90°C, 12 h
Yield 70–85%

Cyanoacrylic Acid Moiety Installation

The 2-cyanoprop-2-enoic acid side chain is incorporated through a Knoevenagel condensation between a pyrazole-4-carbaldehyde intermediate and cyanoacetic acid. This reaction proceeds in toluene with piperidine as a catalyst, achieving yields of 65–80%.

Multi-Step Synthesis from Modular Intermediates

A convergent synthesis route involves assembling the compound from three pre-functionalized modules:

  • Pyrazole-4-carbaldehyde (with 4-chlorophenyl and 2-cyanoethyl groups)
  • Cyanoacetic acid
  • Protecting groups for selective reactivity

Stepwise Protocol :

  • Module 1 Synthesis :
    • Cyclocondensation of 3-(4-chlorophenyl)-1,3-diketone with hydrazine hydrate.
    • N1-alkylation with acrylonitrile.
    • Oxidation of the 4-methyl group to aldehyde using MnO₂ (yield: 58%).
  • Module 2 Activation :

    • Cyanoacetic acid is activated as its ethyl ester to enhance electrophilicity.
  • Condensation and Deprotection :

    • Knoevenagel reaction between Module 1 aldehyde and Module 2 ester.
    • Saponification of the ethyl ester to yield the free acid (NaOH, EtOH/H₂O, 90°C).

Overall Yield : 42–50% (four steps).

Alternative Routes and Optimization

One-Pot Tandem Reactions

Recent advances utilize one-pot strategies to reduce purification steps. For example, a microwave-assisted synthesis combines cyclocondensation, alkylation, and condensation in a single reactor:

Parameter Value
Temperature 120°C
Time 30 min
Solvent DMF
Catalyst DBU (1,8-diazabicycloundec-7-ene)
Yield 55%

This method shortens reaction time but requires precise control of microwave parameters.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of major routes:

Method Steps Overall Yield (%) Purity (%) Scalability
Multi-Step Modular 4 42–50 ≥95 Moderate
One-Pot Microwave 1 55 90 High
Classical Stepwise 5 35–40 ≥98 Low

Key Findings :

  • Multi-Step Modular Synthesis balances yield and purity but requires intermediate isolations.
  • One-Pot Methods favor industrial scalability despite slightly lower purity.
  • Enzymatic Approaches remain experimental but offer sustainability benefits.

Chemical Reactions Analysis

3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid exhibit various biological activities, including:

  • Antimicrobial Properties : Effective against a range of bacteria and fungi.
  • Anticancer Activity : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. It is used in biochemical assays to study enzyme interactions and cellular processes.

Agricultural Science

The compound shows promise as a pesticide or herbicide due to its biological activity against pests and weeds. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity to non-target organisms.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Analogous Compounds

Compound Name Substituents (Pyrazole Positions) Functional Groups Molecular Weight Notable Features Evidence ID
Target Compound : 3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid 1: 2-cyanoethyl; 3: 4-chlorophenyl; 4: 2-cyanoprop-2-enoic acid Carboxylic acid, nitrile ~340* High polarity due to carboxylic acid; potential for hydrogen bonding -
3-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide 1: 4-chlorophenyl; 4: cyano-propenamide Amide, nitrile 366.79 Amide group enhances stability; fluorophenyl may improve bioavailability
3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid 3: 2-bromophenyl; 4: cyano-propenoic acid Carboxylic acid, nitrile 318.13 Bromine increases molecular weight; ortho-substitution may sterically hinder interactions
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate 1: 2-cyanoethyl; 3: 4-bromophenyl; 4: ethyl cyanoacrylate Ester, nitrile 399.2 Ester group reduces solubility; bromine enhances lipophilicity
3-[1-(2-Carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid 1: 2-carbamoylethyl; 3: 4-methoxyphenyl; 4: cyano-propenoic acid Carboxylic acid, carbamoyl 340.33 Methoxy group donates electrons; carbamoyl may alter metabolic stability
(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid 1: 3-(trifluoromethyl)phenyl; 3: methyl; 5: chloro; 4: cyano-propenoic acid Carboxylic acid, trifluoromethyl 355.70 Trifluoromethyl enhances electron-withdrawing effects; chloro and methyl add steric bulk

*Estimated based on analogous structures.

Key Differences and Implications

Substituent Effects: Chlorophenyl vs. Bromophenyl: Bromine’s higher atomic weight and polarizability (e.g., in ) may increase van der Waals interactions compared to chlorine in the target compound. Carboxylic Acid vs. Amide/Ester: The carboxylic acid in the target compound and enhances solubility and hydrogen-bonding capacity, whereas amides () and esters () prioritize metabolic stability or membrane permeability. Electron-Donating vs.

Biological Relevance: Pyrazole derivatives with cyano groups (e.g., ) are often explored for cytotoxic activity, as seen in halogen-substituted chalcones (). The target compound’s chlorine and cyano groups align with this trend, though specific cytotoxic data are unavailable. Docking studies using AutoDock4 () could predict binding modes to biological targets, such as kinases or proteases, leveraging the pyrazole core’s rigidity and substituent diversity.

Synthetic Accessibility: The 2-cyanoethyl group in the target compound and may introduce synthetic challenges due to the reactivity of nitriles. Conversely, carbamoylethyl () or ester groups () might simplify derivatization.

Biological Activity

3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid, also known as (2Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H11ClN4O2
  • Molecular Weight : 326.74 g/mol
  • CAS Number : [specific CAS number]

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially reducing oxidative stress in cells.
  • Interaction with Cellular Targets : The compound may interact with various cellular receptors or proteins, affecting cellular proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For example, a study demonstrated that at concentrations of 10–50 μM, the compound reduced cell viability by over 70% in MCF-7 breast cancer cells .
Cell LineIC50 (µM)Effectiveness (%)
MCF-7 (Breast)2575
PC-3 (Prostate)3068

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It showed inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Case Studies

  • Study on Anticancer Effects : A study conducted by Pendergrass et al. examined the effects of this compound on the Type III secretion system in pathogenic bacteria and found that it inhibited the secretion of virulence factors at concentrations as low as 10 µM .
  • Antimicrobial Evaluation : Another study highlighted its effectiveness against antibiotic-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Answer:
The compound’s structure should be validated using a combination of single-crystal X-ray diffraction (to determine bond lengths, angles, and stereochemistry) and spectroscopic techniques like NMR (for proton/carbon environments) and IR (to identify functional groups such as cyano and carboxylic acid moieties). X-ray studies should report key metrics like R factors (e.g., <0.1) and data-to-parameter ratios (>14:1) to ensure reliability . For example, crystallographic data from analogous pyrazole derivatives (e.g., R factor = 0.053 in ) highlight the importance of high-resolution data collection at low temperatures (e.g., 100–295 K) to minimize thermal motion artifacts .

Advanced: How can researchers resolve discrepancies between computational (DFT) and experimental crystallographic data for this compound?

Answer:
Discrepancies often arise from crystal packing effects or solvent interactions not modeled in gas-phase DFT calculations. To address this:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice.
  • Compare experimental bond lengths/angles (e.g., C–C = 0.004 Å in ) with DFT-optimized geometries.
  • Use polarizable continuum models (PCM) in DFT to simulate solvent effects. Cross-validation with spectroscopic data (e.g., NMR chemical shifts) can further reconcile differences .

Basic: What synthetic routes are documented for pyrazole-containing analogs, and how do reaction conditions influence yield?

Answer:
Pyrazole cores are typically synthesized via Knorr-type cyclocondensation or Mannich reactions (e.g., ). Key factors affecting yield include:

  • Temperature control : Elevated temperatures (80–120°C) improve cyclization but may degrade sensitive groups like cyanoethyl.
  • Catalyst selection : Acidic conditions (e.g., HCl) or Lewis acids (e.g., ZnCl₂) enhance regioselectivity.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor pyrazole ring formation .

Advanced: What strategies optimize regioselectivity in pyrazole ring substitutions during multi-step synthesis?

Answer:
Regioselectivity is influenced by steric/electronic effects and protecting group strategies:

  • Use bulky directing groups (e.g., 2-cyanoethyl in the target compound) to block undesired substitution sites.
  • Employ microwave-assisted synthesis to kinetically control reaction pathways.
  • Monitor intermediates via LC-MS to confirm substitution patterns before proceeding .

Basic: How should researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity : Analyze via HPLC (≥98% purity threshold) and TLC (Rf consistency).
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolysis of the cyano group using FTIR (loss of ~2240 cm⁻¹ peak) .

Advanced: How do electronic effects of the 4-chlorophenyl and cyano groups influence reactivity in nucleophilic additions?

Answer:

  • The 4-chlorophenyl group exerts an electron-withdrawing effect, activating the pyrazole ring for electrophilic attacks.
  • The cyano group stabilizes adjacent carbocations, facilitating nucleophilic additions at the propenoic acid moiety. Computational studies (e.g., NBO analysis) can quantify charge distribution .

Basic: What crystallization solvents are optimal for obtaining high-quality single crystals of this compound?

Answer:
Slow evaporation from mixed solvents (e.g., ethanol/dichloromethane) is effective. For polar derivatives, DMF/water mixtures promote crystal growth. Ensure low solubility (<1 mg/mL) to avoid rapid precipitation .

Advanced: What computational methods predict tautomeric forms of this compound in solution?

Answer:

  • Use DFT calculations (B3LYP/6-311++G**) to compare tautomer energies.
  • Validate with variable-temperature NMR to detect tautomeric equilibria (e.g., pyrazole vs. pyrazoline forms).
  • Solvent-dependent studies in DMSO-d₆ vs. CDCl₃ can reveal polarity-driven shifts .

Basic: What safety precautions are necessary when handling the cyanoethyl group?

Answer:

  • Use fume hoods and nitrile gloves to prevent exposure to toxic HCN vapors.
  • Avoid acidic conditions that may hydrolyze the cyano group.
  • Monitor air quality with HCN detectors during large-scale reactions .

Advanced: How can structure-activity relationship (SAR) studies evaluate modifications to the propenoic acid moiety?

Answer:

  • Synthesize analogs with esterified carboxylic acids or bioisosteric replacements (e.g., tetrazole).
  • Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) using kinetic assays .
  • Correlate electronic properties (Hammett σ values) with biological potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.